2-Fluoro-5-methylphenol
Overview
Description
2-Fluoro-5-methylphenol is a fluorinated aromatic compound . It has a linear formula of FC6H3(CH3)OH and a molecular weight of 126.13 . It is also known by the synonym 6-Fluoro-m-cresol .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-methylphenol is represented by the SMILES stringCc1ccc(F)c(O)c1
. The InChI key for this compound is XEHPMVZYZDQLDN-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2-Fluoro-5-methylphenol has a refractive index of 1.511 (lit.) and a density of 1.155 g/mL at 25 °C (lit.) . It has a boiling point of 173 °C (lit.) .Scientific Research Applications
Metabonomic Assessment in Earthworms
- Application : Identification of novel biomarkers for xenobiotic toxicity.
- Details : Using high-resolution 1H NMR spectroscopy, earthworms were exposed to xenobiotics, including a derivative of 2-Fluoro-5-methylphenol. This led to the discovery of specific biochemical changes, hinting at its utility in environmental toxicity studies (Bundy et al., 2002).
NMR Spectroscopy in DNA Research
- Application : Studying B/Z-DNA transition.
- Details : A derivative of 2-Fluoro-5-methylphenol, 5-Fluoro-2′-deoxycytidine, was used to probe B/Z-DNA transition using 19F NMR spectroscopy. This illustrates its use in understanding DNA structure and dynamics (Solodinin et al., 2019).
Radioligand Synthesis for Brain Imaging
- Application : Potential in brain imaging.
- Details : Synthesis of a compound related to 2-Fluoro-5-methylphenol was explored for its potential as a radioligand for GABA receptors in the brain. This highlights its relevance in neuroimaging and neuropharmacology (Vos & Slegers, 1994).
Development of Prodrugs for Cancer Therapy
- Application : Hepatocellular carcinoma treatment.
- Details : A study focused on developing a prodrug of a derivative of 2-Fluoro-5-methylphenol for treating hepatocellular carcinoma. This research demonstrates its potential in targeted cancer therapy (Peng et al., 2016).
Fluorinated Derivatives in Intracellular pH Measurement
- Application : Intracellular pH sensing.
- Details : Fluorinated analogs of 2-Fluoro-5-methylphenol were synthesized for pH sensitive probes, indicating their importance in biological and biochemical analysis (Rhee et al., 1995).
Oligonucleotide Synthesis in Genetic Research
- Application : DNA methylation studies.
- Details : The use of 2'-deoxyoligonucleotides containing a derivative of 2-Fluoro-5-methylphenol facilitates the study of DNA cytosine methylation, contributing to genetic and epigenetic research (Schmidt et al., 1992).
Safety And Hazards
This compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
properties
IUPAC Name |
2-fluoro-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHPMVZYZDQLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213205 | |
Record name | Phenol, 2-fluoro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylphenol | |
CAS RN |
63762-79-8 | |
Record name | Phenol, 2-fluoro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-fluoro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUORO-5-METHYLPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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